5-Hydroxynaphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

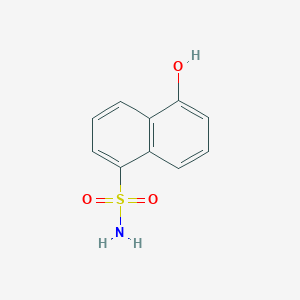

5-Hydroxynaphthalene-1-sulfonamide (CAS: 17286-26-9) is a naphthalene derivative with a hydroxyl (-OH) group at the 5-position and a sulfonamide (-SO₂NH₂) group at the 1-position. Its molecular formula is C₁₀H₉NO₃S, and it has a molecular weight of 223.248 g/mol .

Key chemical identifiers include:

Pharmacologically, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2) in the DrugBank database (ID: DB08132), though its specific biological applications remain underexplored .

Méthodes De Préparation

Voies de synthèse : La préparation synthétique du 5-hydroxynaphtalène-1-sulfonamide implique l'introduction du groupe sulfonamide sur le cycle naphtalène. Les voies de synthèse spécifiques peuvent varier, mais une approche courante est la réaction du chlorure de naphtalène-1-sulfonyle avec une amine, telle que l'hydroxylamine, pour donner le composé souhaité.

Conditions de réaction : La réaction se produit généralement dans des conditions douces, le chlorure de sulfonyle réagissant avec l'amine dans un solvant approprié (par exemple, le dichlorométhane ou l'acétonitrile). La réaction est souvent catalysée par une base, telle que la triéthylamine.

Production industrielle : Bien que les méthodes de production à l'échelle industrielle ne soient pas largement documentées, la synthèse à l'échelle du laboratoire fournit une base pour comprendre sa préparation.

Analyse Des Réactions Chimiques

Hydrolysis Under Alkaline Conditions

The sulfonamide group undergoes hydrolysis in concentrated NaOH (27–35%) at elevated temperatures (227–230°C), yielding sodium 5-hydroxynaphthalene-1-sulfonate :

C10H9NO3S+NaOH→C10H7O4SNa+NH3

This reaction is critical in industrial processes for recycling sodium hydroxide .

Electrophilic Substitution Reactions

The hydroxyl group at position 5 facilitates electrophilic aromatic substitution. Examples include:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Hydroxy-3-nitronaphthalene-1-sulfonamide | |

| Sulfonation | Fuming H₂SO₄, 40–50°C | 5-Hydroxy-3-sulfonaphthalene-1-sulfonamide |

These reactions are utilized to introduce additional functional groups for pharmaceutical intermediates .

O-Alkylation

The hydroxyl group reacts with alkyl halides in alkaline media to form ethers:

C10H9NO3S+R X→C10H8NO3S OR+HX

Methyl and ethyl derivatives are common, enhancing solubility for pharmaceutical formulations .

Sulfonamide Alkylation

The sulfonamide nitrogen can be alkylated using alkyl halides or epoxides under basic conditions, producing N-alkylated derivatives with varied bioactivity .

Recycling and Byproduct Management

Industrial processes recover unreacted NaOH and sulfonamide derivatives from mother liquors. For example:

-

Centrifuged mother liquor (9–15% NaOH, 10–25% sulfonamide) is concentrated, cooled to 5–15°C, and treated with fresh NaOH for reuse .

-

Activated carbon decolorization ensures high-purity (>99%) final products .

Key Reaction Data Table

| Reaction | Conditions | Yield | Purity | Byproducts |

|---|---|---|---|---|

| Hydrolysis | 230°C, 20 h, 2 MPa | 98–99% | 99.8% | Na₂SO₃, NH₃ |

| Diazotization/Coupling | 10–15°C, pH 6–7 | 85–90% | 95% | N₂, NaCl |

| O-Methylation | K₂CO₃, CH₃I, DMF, 60°C | 78% | 97% | KI |

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Hydroxynaphthalene-1-sulfonamide, with the chemical formula C10H9NO3S, is characterized by its naphthalene moiety attached to a sulfonamide group. Its structure allows it to act as a versatile building block in organic synthesis and pharmaceutical development.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used to develop various derivatives that can enhance biological activity or modify chemical properties for specific applications.

Biology and Medicine

The compound has been investigated for its potential bioactive properties . Studies suggest it may exhibit:

- Antiviral Activity : Research has indicated that sulfonamide derivatives can inhibit viral entry into cells, showing promise against pathogens like HIV-1 .

- Carbonic Anhydrase Inhibition : Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in several physiological processes and diseases, including glaucoma and cancer .

Case Study: Antiviral Properties

A study highlighted a derivative of this compound that demonstrated significant antiviral activity with an IC50 value below 5.0 μM against coxsackievirus B, suggesting its potential as a lead compound for developing antiviral drugs .

Case Study: Carbonic Anhydrase Inhibition

Another investigation focused on the structural modifications of sulfonamides for enhanced CA inhibition. The study found that certain modifications to the naphthalene scaffold could significantly increase inhibitory potency against different CA isoforms, indicating the therapeutic potential of these compounds in treating conditions like glaucoma and metabolic disorders .

Industrial Applications

In industry, this compound is utilized in the synthesis of:

- Dyes : The compound's chemical structure allows it to participate in dye synthesis processes.

- Pharmaceuticals : Its derivatives are explored for potential drug formulations targeting various diseases due to their bioactive properties .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile in organic synthesis |

| Biology | Investigated as a bioactive compound | Potential antiviral activity |

| Medicine | Possible carbonic anhydrase inhibitor | Enhances treatment options for glaucoma |

| Industrial | Used in dye and pharmaceutical synthesis | Contributes to diverse industrial applications |

Mécanisme D'action

The precise mechanism by which 5-hydroxynaphthalene-1-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.

Comparaison Avec Des Composés Similaires

Structural Analogs: Substituent Variations

Table 1: Comparison of Substituent Effects

Notes:

- 5-(Dimethylamino)naphthalene-1-sulfonamide (dansyl derivative) exhibits strong fluorescence due to the electron-donating dimethylamino group, making it valuable in protein labeling and membrane studies .

- 5-Acetamidonaphthalene-1-sulfonamide replaces the hydroxyl with an acetamido group, increasing lipophilicity and thermal stability (higher melting point) .

- The sulfonate salt (Sodium 5-hydroxynaphthalene-1-sulfonate ) lacks the sulfonamide NH₂ group, resulting in ionic character and improved aqueous solubility compared to the sulfonamide .

Positional Isomerism and Functional Group Multiplicity

Table 2: Positional and Functional Group Comparisons

Notes:

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) has dual sulfonate groups, enhancing ionic interactions and solubility, but lacks the sulfonamide moiety, limiting its use in biological targeting .

- Amino-substituted analogs (e.g., 2-Amino-1-naphthalenesulfonic acid) exhibit greater acidity (pKa ~1–2 for sulfonic acid) compared to the hydroxyl-sulfonamide derivative, which has a higher pKa (~8–10 for phenolic -OH) .

Activité Biologique

5-Hydroxynaphthalene-1-sulfonamide (also known as 5-Hydroxy-1-naphthalenesulfonamide) is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system with a hydroxyl group and a sulfonamide moiety. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits properties typical of sulfonamides, including the ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its inhibition of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that this compound acts as an effective inhibitor against various human carbonic anhydrase isoforms, particularly CA II, CA IX, and CA XII. The inhibition constants (K_i) for these interactions provide insight into the potency of the compound:

| Isoform | Inhibition Constant (K_i) |

|---|---|

| CA II | 35 nM |

| CA IX | 20 nM |

| CA XII | Not specified |

These values indicate that this compound has a strong affinity for these enzymes, which is crucial for its potential therapeutic applications.

Biological Activities

The compound exhibits several notable biological activities:

1. Antitumor Activity:

Research indicates that this compound can reduce cell viability in various cancer cell lines by targeting carbonic anhydrase isoforms. For instance, it has shown effectiveness against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells under hypoxic conditions, where it inhibited tumor growth by reversing acidification in the tumor microenvironment .

2. Antimicrobial Properties:

Sulfonamides, including derivatives like this compound, have been historically significant in treating bacterial infections. The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

3. Antioxidant Activity:

The DPPH radical scavenging assay has shown that this compound possesses moderate antioxidant properties, which may contribute to its protective effects in various biological systems .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Tumor Cell Viability: In vitro studies have indicated a concentration-dependent reduction in the viability of cancer cells treated with the compound, highlighting its potential as a chemotherapeutic agent .

- Carbonic Anhydrase Inhibition: Comparative analyses with established inhibitors like acetazolamide have shown that this compound can effectively inhibit CA IX and CA XII, making it a candidate for further development in cancer therapy targeting these isoforms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxynaphthalene-1-sulfonamide, and how can purity be optimized?

The synthesis typically involves sulfonation of naphthalene derivatives followed by amidation. For example, sulfonation at the 1-position of naphthalene using concentrated sulfuric acid under controlled temperature (e.g., 40–60°C) yields 5-hydroxynaphthalene-1-sulfonic acid, which can then undergo amidation via reaction with ammonia or amine derivatives . Purification steps, such as recrystallization or column chromatography, are critical to remove byproducts like unreacted sulfonic acid or residual solvents. Analytical techniques like HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography) should be used to monitor reaction progress and purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR can confirm the sulfonamide group’s presence (e.g., chemical shifts at δ 7.5–8.5 ppm for aromatic protons) and substitution patterns .

- FT-IR : Peaks near 1320–1380 cm−1 (S=O stretching) and 1150–1200 cm−1 (S-N stretching) are indicative of sulfonamide groups.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for quantifying purity and identifying impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure conditions. To address this:

- Systematic Review : Compare data across studies using criteria like OECD guidelines for toxicity testing .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) using liver microsomes or cell lines to identify species-specific detoxification processes .

- Dose-Response Analysis : Use nonlinear regression models to assess threshold effects and establish NOAEL (No Observed Adverse Effect Level) .

Q. What computational approaches are suitable for predicting the reactivity and environmental fate of this compound?

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, aiding in understanding degradation pathways .

- QSAR (Quantitative Structure-Activity Relationship) : Model logP (octanol-water partition coefficient) to estimate bioaccumulation potential .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) or environmental matrices (e.g., soil organic matter) .

Q. How can experimental design account for the compound’s photostability and hydrolytic degradation in environmental studies?

- Photolysis Studies : Expose the compound to UV light (e.g., 254 nm) in aqueous solutions and monitor degradation via LC-MS. Control variables include pH, dissolved oxygen, and light intensity .

- Hydrolysis Experiments : Test stability under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 25°C and 50°C. Use kinetic modeling to derive half-lives .

- Degradation Byproducts : Identify intermediates using HRMS (High-Resolution Mass Spectrometry) and compare with databases like PubChem .

Q. Methodological Guidance

Q. What strategies are recommended for analyzing sulfonamide mixtures containing this compound?

- Chromatographic Separation : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve structurally similar sulfonamides. Adjust gradient elution to optimize retention times .

- Mass Spectrometry : Employ MRM (Multiple Reaction Monitoring) in LC-MS/MS for selective quantification, targeting characteristic fragment ions (e.g., m/z transitions specific to the sulfonamide group) .

Q. How can researchers design studies to investigate the compound’s role in azo dye synthesis or coordination chemistry?

- Azo Coupling Reactions : React this compound with diazonium salts under alkaline conditions. Monitor coupling efficiency via UV-Vis spectroscopy (λ~400–500 nm for azo bonds) .

- Coordination Complexes : Test metal-binding affinity (e.g., Cu2+, Fe3+) using potentiometric titrations or ESI-MS (Electrospray Ionization Mass Spectrometry) .

Propriétés

Numéro CAS |

17286-26-9 |

|---|---|

Formule moléculaire |

C10H9NO3S |

Poids moléculaire |

223.25 g/mol |

Nom IUPAC |

5-hydroxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14) |

Clé InChI |

NFVBVKHGDDDCEA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

SMILES canonique |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

Key on ui other cas no. |

17286-26-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.